4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a thiolan ring with multiple hydroxyl groups. Its chemical properties make it a valuable subject of study in pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiolan Ring: The thiolan ring is synthesized through a series of reactions involving thiol and aldehyde compounds under controlled conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring is then attached to the thiolan ring through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to remove impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes such as replication, transcription, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: A similar compound with antiviral properties.
Cytarabine: Another pyrimidine analog used in chemotherapy.
Gemcitabine: A nucleoside analog with anticancer activity.
Uniqueness
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one is unique due to its specific structural features and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O4S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
GAKJJSAXUFZQTL-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](S2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O |
Origin of Product |
United States |
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